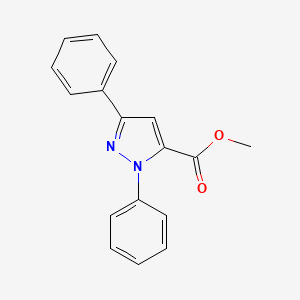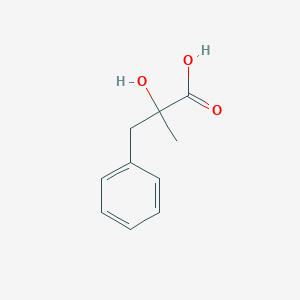
2-Cyclopropyl-2-hydroxyacetonitrile
Overview
Description
2-Cyclopropyl-2-hydroxyacetonitrile is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 .
Synthesis Analysis
The synthesis of 2-Cyclopropyl-2-hydroxyacetonitrile involves several steps. One method involves the use of hydrochloric acid and methanol at 0-20 degrees Celsius for 12 hours, followed by reflux for 1 hour . Another method involves the use of acetic acid in ethanol and water at 0-25 degrees Celsius for 2 hours .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-2-hydroxyacetonitrile is characterized by a cyclopropyl group (a three-membered carbon ring) attached to a hydroxyacetonitrile group .Chemical Reactions Analysis
The chemical reactions involving 2-Cyclopropyl-2-hydroxyacetonitrile are complex and varied. For instance, it can react with 1,1’-carbonyldiimidazole in dichloromethane at 20 degrees Celsius .Physical And Chemical Properties Analysis
2-Cyclopropyl-2-hydroxyacetonitrile is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Astrochemistry and Interstellar Medium Studies
2-Hydroxyacetonitrile, a molecule structurally related to 2-Cyclopropyl-2-hydroxyacetonitrile, has been studied in the context of astrochemistry. Margulès et al. (2017) focused on the submillimeter spectra of 2-hydroxyacetonitrile, an astrophysically interesting molecule. They analyzed over 5000 spectral lines and provided an accurate line list and partition function. This research aids in understanding the formation of such molecules in interstellar conditions, particularly in star-forming regions like Sgr B2(N) (Margulès et al., 2017).
2. Precursor for Complex Molecules in Astrophysical Conditions
Danger et al. (2013) presented an experimental investigation of the ultraviolet (UV) photochemistry of hydroxyacetonitrile, a molecule related to 2-Cyclopropyl-2-hydroxyacetonitrile. Their findings demonstrate that under the influence of UV photons, hydroxyacetonitrile leads to the formation of several complex molecules, such as formylcyanide and ketenimine. This research provides insights into the photochemical pathways and potential role of hydroxyacetonitrile in forming complex molecules in astrophysical environments (Danger et al., 2013).
3. Bioactive Secondary Metabolites Study
Research by Chapla et al. (2014) on bioactive secondary metabolites from Phomopsis sp. an endophytic fungus, led to the isolation of 2-hydroxy-alternariol, a compound structurally similar to 2-Cyclopropyl-2-hydroxyacetonitrile. This study contributes to understanding the potential anti-inflammatory and antifungal properties of such metabolites, which could have implications in pharmaceutical research (Chapla et al., 2014).
4. Synthetic Chemistry Applications
In the field of synthetic chemistry, Gui (1998) and others have explored the use of cyclopropane and related compounds in the synthesis of optically active molecules. These studies contribute to the development of methods for producing compounds with specific stereochemical configurations, which is crucial in the synthesis of pharmaceuticals and other complex organic molecules (Gui, 1998).
5. Cyclopropane in Medicinal Chemistry
Talele (2016) reviewed the use of the cyclopropane ring, a core component of 2-Cyclopropyl-2-hydroxyacetonitrile, in drug development. The cyclopropane ring is noted for its ability to enhance potency and reduce off-target effects in pharmaceutical compounds. This review underscores the importance of cyclopropane structures in the design of new drugs (Talele, 2016).
Safety and Hazards
2-Cyclopropyl-2-hydroxyacetonitrile is classified as a dangerous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . Safety precautions include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-cyclopropyl-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKKAIQFPEIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-hydroxyacetonitrile | |
CAS RN |
5648-87-3 | |
| Record name | 2-cyclopropyl-2-hydroxyacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide](/img/structure/B3340341.png)

![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)



![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)
![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)


![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)

![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)